Sulfatolamide

描述

属性

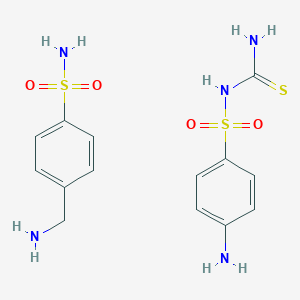

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYHTQKHXIVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151277 | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-88-2 | |

| Record name | Sulfatolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatolamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OLH2HAK9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sulfatolamide and Analogues

Classical Synthetic Pathways for Sulfonamides

The synthesis of sulfonamides is a well-established area of organic chemistry, with several reliable methods for constructing the crucial sulfur-nitrogen bond. nih.govfishersci.pt These methods are fundamental to the production of a wide range of pharmaceutical compounds, including Sulfatolamide.

Reaction of Sulfonyl Chlorides with Amines

The most common and direct method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. fishersci.ptnih.gov This nucleophilic substitution reaction is highly effective, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. fishersci.pt This approach is widely used due to its efficiency and the general availability of the starting materials. fishersci.se

The reaction is versatile, accommodating both aromatic and aliphatic sulfonyl chlorides and amines. This allows for the synthesis of a diverse array of sulfonamide derivatives. For instance, aromatic sulfonyl chlorides like benzenesulfonyl chloride react readily with amines to form the corresponding N-substituted benzenesulfonamides. wikipedia.org Similarly, aliphatic sulfonyl chlorides can be employed, although their reactivity and the stability of the resulting sulfonamides can vary. cenmed.com The synthesis of many sulfonamide-based drugs relies on the reaction of an appropriately substituted aromatic sulfonyl chloride with various aliphatic or heterocyclic amines. nih.gov

The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is typically added. Both organic and inorganic bases are commonly used for this purpose.

Organic bases, such as pyridine (B92270) and triethylamine (B128534), are frequently employed. fishersci.ptuni.lu Pyridine can act as both a solvent and a base, while triethylamine is a non-nucleophilic base often used in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.ptnih.gov

Inorganic bases are also effective. Sodium hydride, a strong base, can be used, particularly with less reactive amines. fishersci.pt Weaker inorganic bases like sodium bicarbonate are also utilized, often in cases where milder reaction conditions are required to avoid side reactions or degradation of sensitive functional groups. nih.gov The choice of base depends on factors such as the reactivity of the amine and the sulfonyl chloride, the solvent system, and the desired reaction temperature. fishersci.ptnih.gov

Aromatic and Aliphatic Sulfonyl Chloride Reactions

Multi-Step Synthesis from Precursors

For complex sulfonamides like the precursors to Sulfatolamide, a multi-step synthesis is often necessary. A common strategy begins with a readily available starting material, such as acetanilide (B955), which is then chemically modified in a stepwise fashion to build the target molecule. uni.lunih.gov This approach allows for the introduction of specific functional groups in a controlled manner.

A key intermediate in the synthesis of many sulfa drugs is 4-acetamidobenzenesulfonyl chloride. nih.govguidetopharmacology.org This compound is typically prepared via the electrophilic aromatic substitution of acetanilide using chlorosulfonic acid.

In this reaction, acetanilide is treated with an excess of chlorosulfonic acid. uni.lu The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an ortho-, para-directing group. Due to steric hindrance from the acetamido group, the bulky chlorosulfonyl group (-SO₂Cl) is predominantly added at the para position. The reaction is carefully controlled, often at low temperatures initially, to prevent side reactions and decomposition. The starting material, acetanilide, is used instead of aniline (B41778) because the unprotected amino group of aniline would react with the chlorosulfonic acid in an undesirable manner. guidetopharmacology.org The reaction produces 4-acetamidobenzenesulfonyl chloride as a solid product, which can be isolated by carefully pouring the reaction mixture onto ice, causing the product to precipitate. uni.lu

Reaction Scheme: Formation of 4-Acetamidobenzenesulfonyl Chloride

This reaction is a simplification and does not show the full mechanism.

The next step in the sequence is the conversion of the newly formed 4-acetamidobenzenesulfonyl chloride into 4-acetamidobenzenesulfonamide (B121751). This is achieved by reacting the sulfonyl chloride with aqueous ammonia (B1221849) (ammonium hydroxide). uni.lu

This is another nucleophilic substitution reaction where the ammonia molecule attacks the sulfonyl chloride group. The crude 4-acetamidobenzenesulfonyl chloride is typically used immediately after its preparation to prevent hydrolysis of the moisture-sensitive sulfonyl chloride group. The reaction mixture, a thick suspension, is often heated to ensure the reaction goes to completion. Upon cooling, the 4-acetamidobenzenesulfonamide product precipitates and can be collected by filtration. This intermediate is a direct precursor to sulfanilamide (B372717) and other related sulfa drugs.

Reaction Scheme: Formation of 4-Acetamidobenzenesulfonamide

Hydrolysis to Sulfanilamide Scaffold

The synthesis of the foundational sulfanilamide scaffold, a critical component for many sulfonamide drugs, often culminates in a hydrolysis step. A common industrial route begins with acetanilide, which protects the aniline's amino group. wisc.edu This starting material undergoes chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. wisc.eduresearchgate.net This intermediate is then typically subjected to amination to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the removal of the acetyl protecting group. wisc.edu This is achieved through acid-catalyzed hydrolysis, typically with hydrochloric acid, to yield the free amino group of the sulfanilamide. wisc.edu

The kinetics and mechanisms of such hydrolysis reactions have been studied for related N-amidomethylsulfonamides. These studies show that the hydrolysis can proceed through both acid- and base-catalyzed pathways. In the acid-catalyzed route, the mechanism is believed to involve the protonation of the amide, leading to the expulsion of a neutral amide and the formation of a sulfonyliminium ion.

Advanced Synthetic Approaches for Sulfatolamide Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for creating sulfonamide derivatives. These modern approaches aim to overcome the limitations of traditional methods, which often require harsh conditions or produce significant waste.

Sulfonylation and N-Alkylation Strategies

The most conventional method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine, a process known as sulfonylation. ekb.eg This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.eg N-Acetylsulfanilyl chloride is a key intermediate used in the preparation of various sulfa drugs, including sulfanilamide and its derivatives like sulfatolamide. fishersci.co.ukfishersci.fi

N-alkylation strategies offer a way to further diversify the sulfonamide structure. Modern methods include using alcohols as green alkylating agents. For instance, a manganese(I) PNP pincer precatalyst has been shown to enable the efficient N-alkylation of sulfonamides with both benzylic and simple primary aliphatic alcohols through a "borrowing hydrogen" approach. Another practical method uses a catalytic amount of manganese dioxide under solvent-free conditions to achieve N-alkylation of sulfonamides with alcohols.

Microwave-Assisted Synthetic Techniques

To enhance reaction rates and yields, microwave-assisted synthesis has been explored for the preparation of sulfonamides. One reported high-yield method involves the preparation of sulfonamides starting from sulfonic acid. The reaction proceeds through a sulfonyl chloride intermediate, which is generated in situ and then reacted with an amine under microwave irradiation to produce the final sulfonamide product. This technique significantly reduces reaction times compared to conventional heating methods.

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful green chemistry tool for constructing sulfonamide derivatives. researchgate.net These methods avoid the need for harsh chemical oxidants or reductants by using electrons as clean reagents, often under mild conditions and in undivided cells, which simplifies the experimental setup. researchgate.netresearchgate.net

A novel and highly efficient electrochemical strategy is the convergent paired electro-organic synthesis. researchgate.netnih.gov This method allows for the simultaneous synthesis of both the electrophile and nucleophile in the same reaction vessel at opposite electrodes. researchgate.netcardiff.ac.uk In one such process for sulfonamide synthesis, the electrophile is generated at the cathode via the reduction of a nitro compound to a hydroxylamine (B1172632), which is then oxidized at the anode to a nitroso compound. researchgate.netnih.govdntb.gov.ua Concurrently, the nucleophile (a sulfinic acid) is generated at the anode through the two-electron oxidation of a sulfonyl hydrazide. researchgate.netnih.govdntb.gov.ua These in-situ generated species then react in a one-pot synthesis to form the sulfonamide derivative. researchgate.net This approach is notable for being catalyst-free and avoiding the use of toxic amine starting materials. researchgate.netdntb.gov.ua

The key advantage of paired electrolysis is the potential for a current efficiency of up to 200% when both the cathodic and anodic processes contribute to the formation of the same final product, making it a resource- and energy-efficient method. researchgate.netcardiff.ac.uk

| Starting Material (Cathode) | Starting Material (Anode) | Product | Key Feature |

| Nitro Compound | Sulfonyl Hydrazide | Sulfonamide Derivative | In-situ generation of electrophile and nucleophile researchgate.netnih.gov |

Another green electrochemical approach is the air-assisted synthesis of sulfonamides. researchgate.net This method can involve the oxidative coupling of various starting materials. One pathway utilizes the electrochemical oxidation of phenylhydrazine (B124118) derivatives in the presence of arylsulfinic acids. researchgate.net The electrochemically generated phenyldiazene (B1210812) intermediate then participates in a Michael-type reaction with the arylsulfinic acid to yield the sulfonamide. researchgate.net

Alternatively, new sulfonamide derivatives have been synthesized through the oxidative coupling of heterocyclic thiols (like 2-mercaptobenzoxazole) and amines. researchgate.net The mechanism involves the electrochemical oxidation of the thiol to form a dimer intermediate. This dimer then reacts with an amine, leading to the formation of the sulfonamide. researchgate.net These reactions are typically performed at room temperature in an undivided cell with carbon electrodes, often in aqueous/ethanol (B145695) mixtures, eliminating the need for toxic solvents and catalysts. researchgate.net

| Reactant 1 | Reactant 2 | Method | Key Intermediate |

| Phenylhydrazine Derivative | Arylsulfinic Acid | Electrochemical Oxidation | Phenyldiazene |

| Heterocyclic Thiol | Amine | Electrochemical Oxidation | Thiol Dimer researchgate.net |

Halo-N-Hydroxysulfonamide Derivative Synthesis

A novel electrochemical approach has been developed for the synthesis of halo-N-hydroxysulfonamide derivatives. researchgate.netdntb.gov.uadntb.gov.ua This method relies on the electrochemical generation of hydroxyimino-cyclohexa-dien-ylidene haloniums, which then react with arylsulfinic acids in a one-pot process. researchgate.netdntb.gov.ua The procedure is notable for its simplicity, utilizing carbon electrodes in an undivided cell, and its tolerance for a wide array of functional groups. researchgate.netdntb.gov.ua

The proposed mechanism for this synthesis is a "ping-pong" type reaction. researchgate.netdntb.gov.ua Initially, the halonitroarene is reduced at the cathode to form the corresponding hydroxylamine. researchgate.netdntb.gov.ua Subsequently, this cathodically generated hydroxylamine is oxidized at the anode and undergoes a disproportionation reaction to yield the halonium acceptor. researchgate.netdntb.gov.ua This innovative, amine-free method aligns with the principles of green chemistry by utilizing less toxic nitro compounds instead of their amine counterparts. dntb.gov.ua To date, no other synthetic routes for halo-N-hydroxysulfonamide derivatives have been reported. researchgate.net

One-Pot Reaction Formulations

One-pot syntheses have gained significant traction in the preparation of sulfonamide derivatives due to their efficiency and atom economy. rsc.orgnih.gov These multicomponent reactions (MCRs) allow for the simultaneous interaction of at least three components, leading to the formation of complex molecules in a single step. rsc.org

Several one-pot methodologies for sulfonamide synthesis have been documented:

Sulfonamide-Thiazolidinone Hybrids: An efficient, catalyst-free, one-pot reaction of sulfonyl hydrazides, isothiocyanates, and dialkyl acetylene (B1199291) dicarboxylates at room temperature yields sulfonamide–thiazolidinone hybrids. rsc.orgrsc.org This method is characterized by its operational simplicity, mild conditions, and short reaction times. rsc.org

Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids: A single-step, one-pot multicomponent reaction involving a primary aromatic amine (sulfanilamide), various aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) in the presence of an ionic liquid (diethyl ammonium hydrogen sulfate) has been used to synthesize tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com

From Amine Derived Sulfonate Salts: A mild and efficient one-pot method involves the reaction of amine-derived sulfonate salts with cyanuric chloride and triethylamine in anhydrous acetonitrile (B52724) at room temperature to produce sulfonamides in good to excellent yields. organic-chemistry.org This approach avoids the use of toxic and corrosive reagents often employed in traditional methods. organic-chemistry.org

From Thiols: Thiols can be converted to sulfonamides in a one-pot process by in situ preparation of sulfonyl chlorides through oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine. organic-chemistry.org

From Carboxylic Acids and Amines: A copper-catalyzed method allows for the one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines via a decarboxylative chlorosulfonylation followed by amination. nih.gov

Tandem N-sulfonylation/Ugi Reaction: A five-component, one-pot reaction has been developed for synthesizing pseudopeptides connected to a sulfonamide. This is achieved through a tandem N-sulfonylation/Ugi four-component reaction strategy using sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides. rsc.org

Iron- and Copper-Catalyzed Aryl C–H Amidation: A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This involves a regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation reaction. thieme-connect.com

Synthesis of Multicomponent Sulfonamide Hybrids

The development of multicomponent sulfonamide hybrids, which combine a sulfonamide moiety with other biologically active heterocycles, is a significant area of research aimed at creating novel formulations with enhanced efficacy. researchgate.netnih.gov This hybridization technique is a key strategy in modern drug discovery. rsc.orgnih.gov

Examples of such hybrids include:

Sulfonamide-Thiazolidinone Hybrids: Synthesized via a one-pot reaction, these hybrids combine the structural features of both sulfonamides and thiazolidinones. rsc.orgrsc.org

Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids: These compounds are formed through a one-pot, single-step multicomponent reaction. mdpi.com

Hybrids with Various Heterocycles: Research has focused on creating hybrids containing heterocycles like coumarin, indole, pyridine, pyrimidine (B1678525), pyrazole (B372694), triazole, oxazole, oxadiazole, triazine, quinazoline, and thiadiazole. researchgate.netnih.gov

Challenges and Innovations in Sulfatolamide Synthesis Research

The synthesis of sulfonamides, while well-established, presents several challenges that researchers continuously seek to overcome through innovative approaches.

Control of Amine Nucleophilicity in Sulfonamide Formation

A primary challenge in sulfonamide synthesis is managing the nucleophilicity of the amine reactant. cbijournal.com The reactivity of amines can vary significantly based on the groups attached to the nitrogen atom. cbijournal.com

Influence of pH: The nucleophilicity of an amine is highly dependent on the pH of the reaction medium. In acidic conditions (low pH), the amine becomes protonated to form its non-nucleophilic ammonium conjugate acid. libretexts.org Conversely, alkaline conditions are typically required to maintain the amine in its nucleophilic state for reaction with a sulfonyl chloride. libretexts.org

Amine Structure: Primary amines are generally highly reactive in sulfonylation reactions. cbijournal.com However, secondary amines often exhibit low to negligible reactivity. cbijournal.com The reduced nucleophilicity of sulfonamides compared to alkylamines also presents a significant challenge in direct cross-coupling reactions. thieme-connect.com

Competition with Product Amine: In N-alkylation reactions, the product amine, also being a nucleophile, can compete with the starting amine, leading to the formation of higher alkylated byproducts. libretexts.org

Innovations to address these challenges include:

Use of Activating Agents: Reagents like cyanuric chloride can be used to activate amine-derived sulfonate salts, facilitating the formation of sulfonamides under mild conditions. organic-chemistry.org

Metal Catalysis: Copper-catalyzed reactions have been developed to couple amines with (hetero)arylboronic acids and a sulfur dioxide surrogate (DABSO), accommodating a wide range of functional groups. thieme-connect.com

Dynamic pH Control: A synthesis method using dynamic pH control in an aqueous medium has been described. This approach uses equimolar amounts of the amino compound and arylsulfonyl chloride and omits the use of organic bases, offering an environmentally benign alternative. rsc.org

Strategies for Side Product Mitigation and Purification Efficiency

The formation of side products and the subsequent need for efficient purification are significant considerations in sulfonamide synthesis.

Side Product Formation:

Over-alkylation: As mentioned, the product amine can react further, leading to di- and tri-alkylated products. libretexts.org

Hydrolysis: The starting sulfonyl chloride can undergo hydrolysis, especially in aqueous or protic solvents, reducing the yield of the desired sulfonamide.

Competing Reactions: In multicomponent reactions, various side reactions can occur, diminishing the yield of the target hybrid molecule.

Purification Strategies:

Liquid-Liquid Extraction (LLE): This is a common technique for separating sulfonamides from their degradation products. nih.gov By adjusting the pH of the aqueous phase, the free N4-amine can be protonated, allowing for selective extraction. nih.gov Hexane is often used to remove fats in a preliminary clean-up step. cabidigitallibrary.org

Solid-Phase Extraction (SPE): SPE is frequently used as a clean-up or enrichment method for sulfonamides in various matrices. cabidigitallibrary.org This technique can selectively extract the target compounds while leaving interfering substances behind. cabidigitallibrary.org

Resin Capture Purification: A strategy involving solution-phase synthesis followed by resin capture has been developed for the purification of anthranilic sulfonamides. nih.gov

Recrystallization: Traditional methods like recrystallization from solvents such as ethanol or isopropanol (B130326) are used for purification. google.com Using a 70% isopropanol solution has been shown to yield a free-flowing and sterilizable product. google.com

Filtration after Acidification: In the environmentally benign synthesis method conducted in water, the product is isolated simply by filtration after acidification, eliminating the need for further purification. rsc.org

Molecular Mechanism of Action of Sulfatolamide

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

The primary target of Sulfatolamide and other sulfonamides is the bacterial enzyme dihydropteroate synthetase (DHPS). ontosight.aitaylorandfrancis.comnih.gov These drugs act as competitive inhibitors of this enzyme, which plays a crucial role in the bacterial synthesis of folic acid. taylorandfrancis.commhmedical.com By binding to the active site of DHPS, Sulfatolamide prevents the enzyme from carrying out its normal function. ijpsjournal.comumd.edu This inhibitory action is the cornerstone of its antibacterial activity. ontosight.aidrugbank.com

The efficacy of Sulfatolamide as a competitive inhibitor stems from its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. taylorandfrancis.comnih.govresearchgate.net This structural mimicry allows Sulfatolamide to fit into the active site of the DHPS enzyme, effectively competing with PABA. umd.edunih.gov Because of this competition, the enzyme is unable to bind to its intended substrate, PABA, which is a vital precursor for folic acid synthesis in bacteria. mhmedical.compatsnap.com The essential structural features for this mimicry include a benzene (B151609) ring with two substituents para to each other, an amino group at the fourth position, and a singly substituted sulfonamido group. libretexts.org

By competitively inhibiting DHPS, Sulfatolamide directly disrupts the bacterial folic acid (folate) biosynthesis pathway. ontosight.aitaylorandfrancis.comnih.gov Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this vitamin internally, making this pathway an excellent target for selective toxicity. mhmedical.comlibretexts.org The inhibition of this pathway is bacteriostatic, meaning it halts the growth and multiplication of bacteria rather than directly killing them. nih.govwikipedia.org

The immediate consequence of DHPS inhibition is the prevention of the conversion of PABA into dihydropteroic acid, a direct precursor to dihydrofolic acid. taylorandfrancis.commhmedical.comgoogle.com This blockage effectively stops the production of dihydrofolate, a critical intermediate in the folic acid synthesis cascade. taylorandfrancis.comnih.gov

The lack of dihydrofolate subsequently leads to an inability to produce tetrahydrofolate (THF), the biologically active form of folic acid. nih.govgoogle.com Dihydrofolate is normally reduced to tetrahydrofolate by the enzyme dihydrofolate reductase. microbenotes.com Without an adequate supply of its precursor, the synthesis of THF is severely impaired. taylorandfrancis.comnih.gov

Disruption of Bacterial Folic Acid Biosynthesis Pathway

Inhibition of Dihydrofolate Formation

Impact on Bacterial Nucleic Acid Metabolism

The depletion of tetrahydrofolate has profound downstream effects on bacterial nucleic acid metabolism. ontosight.ai THF is an essential cofactor in the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. taylorandfrancis.commsdmanuals.com

The inability to synthesize new nucleotides directly impacts bacterial DNA replication and, consequently, cell growth and division. ontosight.aitaylorandfrancis.comnih.gov Without the necessary components to build new DNA strands, bacteria cannot multiply. drugbank.comnih.gov This ultimately leads to the arrest of the bacterial population's growth, allowing the host's immune system to clear the infection. taylorandfrancis.comijpsjournal.com

Bacteriostatic Action versus Bactericidal Effects

Sulfatolamide, like other sulfonamides, primarily exhibits a bacteriostatic action, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them. wikipedia.orgmsdmanuals.com This inhibition provides the host's immune system, through mechanisms like phagocytosis, the opportunity to eliminate the pathogens. nih.gov The distinction between bacteriostatic and bactericidal (killing bacteria) effects is a fundamental concept in antimicrobial therapy. mdpi.com While bacteriostatic agents halt bacterial proliferation, bactericidal agents actively eradicate the bacteria. mdpi.com

The bacteriostatic nature of sulfonamides stems from their mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. wikipedia.orgmhmedical.com Folic acid is essential for the production of nucleotides, and consequently for DNA and RNA synthesis, which are vital for bacterial replication. msdmanuals.comdrugbank.com By blocking folic acid synthesis, sulfatolamide effectively arrests bacterial growth. drugbank.comclevelandclinic.org However, under certain conditions, such as at very high concentrations, sulfonamides may exhibit bactericidal activity. biopharmanotes.comgoogle.com

It is important to note that the line between bacteriostatic and bactericidal action is not always rigid and can depend on various factors, including the bacterial species, the concentration of the drug, and the specific conditions of the infection. mdpi.com

Synergistic Mechanistic Interactions of Sulfonamides

The antimicrobial efficacy of sulfonamides like sulfatolamide can be significantly enhanced when used in combination with other drugs, a phenomenon known as synergism. purdue.edumsdmanuals.com This is most notably observed when a sulfonamide is paired with a dihydrofolate reductase (DHFR) inhibitor. mhmedical.comslideshare.net This combination therapy is a cornerstone of their modern clinical use. purdue.edu

Potentiation with Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim)

A classic example of this synergistic interaction is the combination of a sulfonamide with trimethoprim (B1683648). msdmanuals.comslideshare.net Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme that acts at a later stage in the same metabolic pathway that sulfonamides inhibit. mhmedical.comwikipedia.org While sulfonamides and trimethoprim are individually bacteriostatic, their combined action is often synergistic and can be bactericidal. purdue.edu This enhanced effect has made such combinations highly effective against a broad spectrum of both gram-positive and gram-negative bacteria. purdue.edumsdmanuals.com The synergy is so effective that it allows for successful treatment of various infections, including those of the urinary tract and respiratory system. slideshare.net

Sequential Blockade of Folate Metabolism Enzymes

The synergistic relationship between sulfonamides and DHFR inhibitors is a direct result of their ability to create a sequential blockade in the bacterial folate metabolism pathway. mhmedical.commhmedical.com

Step 1: Sulfonamide Action: Sulfatolamide, as a sulfonamide, competitively inhibits dihydropteroate synthase. This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, an early precursor of folic acid. msdmanuals.commhmedical.com

Step 2: DHFR Inhibitor Action: Trimethoprim then inhibits dihydrofolate reductase, the enzyme that catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid (THF). wikipedia.orgmhmedical.com THF is the biologically active form of folic acid, essential for the synthesis of purines and ultimately DNA. oncohemakey.com

By blocking two distinct, sequential steps in this vital pathway, the combination of a sulfonamide and trimethoprim leads to a much more profound inhibition of bacterial growth than either agent could achieve alone. mhmedical.commhmedical.com This dual action effectively starves the bacteria of the necessary components for DNA synthesis and replication. oncohemakey.comresearchgate.net Recent research also suggests that this synergy is driven by a mutual potentiation, where trimethoprim's action also enhances the activity of the sulfonamide. d-nb.info

Modulatory Factors of Sulfatolamide's Mechanism

The effectiveness of sulfatolamide's mechanism of action can be influenced by various factors present in the biological environment of an infection.

Influence of Extraneous Biological Components (e.g., Pus)

The presence of pus and tissue breakdown products can significantly antagonize the antibacterial action of sulfonamides. drugbank.compharmacy180.com Pus can be rich in para-aminobenzoic acid (PABA), the natural substrate that sulfonamides compete with. purdue.edupharmacy180.com An increased concentration of PABA can overcome the competitive inhibition by the sulfonamide, thereby reducing its effectiveness. purdue.edu Additionally, pus may contain purines and thymidine, which can be utilized by some bacteria, decreasing their need to synthesize folic acid and thus diminishing the drug's impact. pharmacy180.com However, studies have shown that synergy between a sulfonamide and trimethoprim can still be demonstrated in the presence of pus, even though the pus may inhibit each drug individually. nih.gov

Structure Activity Relationship Sar Studies of Sulfatolamide

Core Structural Requirements for Antibacterial Activity

The foundational structure of sulfanilamide (B372717), the parent compound of most antibacterial sulfonamides, provides the minimal structural prerequisites for antimicrobial action. mhmedical.commhmedical.com Several key components of this structure are indispensable for its therapeutic effect.

Significance of the Sulfonamide Functional Group

The sulfonamide functional group (-SO2NH-) is a crucial element for the antibacterial properties of these compounds. firsthope.co.in While the RSO2NH2 group itself is not absolute, the direct linkage of the sulfur atom to the benzene (B151609) ring is essential for activity. ekb.egslideshare.net Any modification that replaces the -SO2NH group, such as with a -CO-NH group, leads to a reduction in activity. slideshare.net Furthermore, substituting the sulfonamido function with a free sulfonic acid (-SO3H) group eliminates the antibacterial effect. mlsu.ac.in The ionized form of the sulfonamide is considered the active form, with maximum activity observed for compounds with pKa values between 6.6 and 7.4. mlsu.ac.in

Essentiality of the Para-Amino Group (N4 Position)

A free or potentially free aromatic amino group (-NH2) at the para-position (N4) relative to the sulfonamide group is paramount for antibacterial activity. mhmedical.comekb.egceon.rs This group must be unsubstituted. slideshare.net Any substitutions at the ortho or meta positions on the benzene ring diminish or abolish the compound's effectiveness. mlsu.ac.inceon.rs While direct modification of the N4 amino group typically results in a loss of activity, it can be replaced by moieties that are converted back to a free amino group within the body (prodrugs). mhmedical.comekb.eg

Role of the Benzene Ring Linkage to Sulfur

The direct attachment of the sulfur atom from the sulfonamide group to the benzene ring is a non-negotiable structural requirement for antibacterial activity. ceon.rsslideshare.net The aromatic ring itself is a minimal structural necessity. slideshare.net Replacing the benzene ring with other cyclic systems results in a decrease or complete loss of antibacterial action. slideshare.netceon.rs Additionally, introducing further substituents onto the benzene ring generally leads to inactive compounds. slideshare.netmlsu.ac.in

Impact of Substitutions on Biological Activity

Modifications to the core sulfanilamide structure, particularly at the N1 position of the sulfonamide group, have been extensively studied to enhance potency and pharmacokinetic properties.

Amide N1 Position Modifications and Potency

Substitutions at the N1 nitrogen of the amide group have a variable but significant impact on the antibacterial activity of the molecule. mhmedical.commhmedical.com While monosubstituted derivatives at the N1 position are generally active, disubstitution on this nitrogen leads to inactive compounds. ekb.egceon.rs The nature of the substituent at the N1 position can influence the drug's potency, with electron-rich groups tending to increase bacteriostatic activity. mlsu.ac.in Less hindered groups, such as sulfonylacetamides and sulfonylguanidines, have been shown to maintain a degree of activity. nih.gov

Influence of Heterocyclic Aromatic Nuclei at N1

The introduction of heterocyclic aromatic nuclei at the N1 position has proven to be a highly successful strategy for developing potent sulfonamide drugs. mhmedical.commhmedical.comekb.eg This type of substitution often leads to compounds with significantly increased antibacterial potency compared to sulfanilamide. ekb.egslideshare.net These heterocyclic substituents can stabilize the drug-enzyme complex through interactions with additional water molecules and hydrophobic pockets within the enzyme's active site. nih.gov However, not all heterocyclic substitutions are beneficial; functionalization with pyridine (B92270), thiazole, and pyrimidine (B1678525) moieties has been shown to be counterproductive to inhibitory potency in some cases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. slideshare.net These models use physicochemical properties or molecular descriptors to predict the activity of new chemical entities, thereby rationalizing drug design and reducing the number of analogues that need to be synthesized. wikipedia.org For the sulfonamide class of compounds, to which Sulfatolamide's components belong, QSAR has been extensively applied to understand and predict their inhibitory activities. sums.ac.irmedwinpublishers.comnih.gov

The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error slideshare.net

The quality of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (r²), which indicates the proportion of variance in the biological activity explained by the model. wikipedia.org An r² value greater than 0.8 is generally considered a good fit. wikipedia.org

The primary antibacterial mechanism for most sulfonamides, including sulfathiourea (B1681784), is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This enzyme is critical for the synthesis of folic acid in bacteria. Pharmacophore modeling, a key aspect of ligand-based drug design, has been used to define the essential structural features required for a molecule to bind to DHPS and inhibit its function.

The established pharmacophore for sulfonamide-based DHPS inhibitors is based on their structural mimicry of the natural substrate, p-aminobenzoic acid (PABA). nih.gov Key features include:

A free aromatic primary amino group (-NH2): This group, located at the para-position of the benzene ring, is crucial for activity.

The sulfonamide group (-SO2NH-): The geometry and electronic properties of this group are critical for binding to the enzyme's active site. nih.gov

A benzene ring: The sulfur atom must be directly attached to the benzene ring. rsc.org

QSAR studies have been conducted on numerous sulfa drugs to develop a pharmacophoric model for DHPS inhibition, providing a framework for predicting the binding of new sulfonamides to the enzyme. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. slideshare.net This method has been successfully applied to sulfonamide drugs to create robust models for DHPS inhibition. nih.gov

In a typical CoMFA study, a set of structurally related compounds (like various sulfonamides) are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. A statistical method, often Partial Least Squares (PLS), is then used to generate a model that relates these field values to the observed biological activity (e.g., IC₅₀ values for DHPS inhibition). The results are often visualized as contour maps, which show regions where steric bulk or specific electrostatic charges would increase or decrease activity. nih.gov

For a series of sulfa drugs inhibiting Pneumocystis carinii DHPS, a CoMFA model yielded excellent results, with a cross-validated r² of 0.699 and a conventional r² of 0.964, demonstrating high predictive power. nih.gov Such models provide detailed insights into the steric and electrostatic requirements of the DHPS active site, guiding the design of more potent inhibitors. nih.govnih.gov

Development of Pharmacophoric Models for DHPS Inhibition

Structural Determinants of Diverse Pharmacological Activities in Sulfonamide Derivatives

While the sulfonamide functional group is most famously associated with antibacterial drugs, derivatives incorporating this moiety exhibit a wide range of other pharmacological activities. nih.gov The versatility of the sulfonamide scaffold allows it to be tailored to interact with various biological targets, including numerous enzymes. mdpi.com This has led to the development of sulfonamide-containing drugs used as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and anticancer therapies. nih.gov

The structural framework found in the components of Sulfatolamide has been modified to create inhibitors for a variety of enzymes beyond DHPS.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. royalsocietypublishing.org Studies have shown that novel benzene sulfonamide derivatives can be potent inhibitors of AChE. royalsocietypublishing.org For example, certain synthesized sulfonamides exhibited highly potent inhibition of AChE, suggesting they may serve as lead molecules for neurological diseases. royalsocietypublishing.org

Alpha-glucosidase and Alpha-amylase: These enzymes are targets for type 2 diabetes therapies. sphinxsai.com Studies on quinoxaline-sulfonamide derivatives showed good to moderate inhibitory activity against both α-glucosidase and α-amylase. mcmaster.ca Another study found that acyl pyrazole (B372694) sulfonamides were potent α-glucosidase inhibitors, with some being significantly more active than the standard drug, acarbose. royalsocietypublishing.org

Metallo-β-lactamase (MBL): These enzymes confer bacterial resistance to β-lactam antibiotics. While avibactam, a non-β-lactam β-lactamase inhibitor, is effective against many β-lactamases, it does not inhibit class B metallo-β-lactamases. wikipedia.org The search for MBL inhibitors is an active area of research, and various chemical scaffolds are being explored.

The antibacterial effectiveness and spectrum of sulfonamides like sulfathiourea and mafenide (B1675902) are dictated by specific structural features.

The foundational requirements for antibacterial activity are:

The p-aminobenzenesulfonamide core: The molecule must contain the basic sulfanilamide structure.

A free para-amino group: The primary amine at the N4 position is essential. If this group is substituted, the compound is typically inactive unless the substituent can be metabolized in vivo to regenerate the free amine.

Direct attachment to the aromatic ring: The sulfonamide sulfur must be directly linked to the benzene ring. rsc.org

The nature of the substituent on the sulfonamide nitrogen (the N1 position) is the primary determinant of a specific sulfonamide's pharmacokinetic properties and, to some extent, its antibacterial potency. The introduction of various heterocyclic rings at the N1 position led to the development of sulfonamides with improved solubility, reduced toxicity, and varied durations of action. The acidity (pKa) of the sulfonamide hydrogen, which is influenced by the N1-substituent, is also a critical factor, with maximum activity often observed for compounds with pKa values between 6.6 and 7.4. fishersci.at

Computational and in Silico Approaches in Sulfatolamide Research

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These approaches are fundamental in predicting molecular behavior without conducting laboratory experiments. For sulfonamides, these calculations provide deep insights into their stability, reactivity, and potential as drug candidates.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. DFT is employed to calculate various quantum chemical descriptors for sulfonamide molecules. uni.lu These calculations help in understanding the distribution of electron density and predicting molecular properties. nih.gov

Studies on sulfonamide derivatives utilize DFT to optimize molecular geometries and calculate parameters that describe the molecule's electronic landscape. nih.govwikipedia.org For instance, the B3LYP functional combined with a specific basis set, such as 6-311++G(d,p) or 6-311G+(d,p), is a common level of theory applied in these studies. uni.lunih.gov This methodology allows researchers to determine the most stable conformation of the molecule and analyze its electronic properties, which are crucial for its biological activity. nih.govnih.gov While direct DFT studies on the combined Sulfatolamide entity are not prominent in the literature, the extensive research on individual sulfonamides provides a solid framework for understanding its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis for Molecular Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikidata.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular reactivity and stability. wikipedia.org

FMO analysis helps predict how a molecule will react with other molecules. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of sulfonamides, FMO analysis can elucidate their reactivity towards their biological targets. For example, a computational study on thiophene (B33073) sulfonamide derivatives used FMO analysis to describe the interaction capabilities of the molecules. The energy of the HOMO, LUMO, and their gap were calculated to analyze the reactivity of these potential inhibitors. wikipedia.org These global reactivity parameters are essential for predicting the chemical behavior of compounds like Sulfatolamide's components. wikipedia.org

| Reactivity Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between E(LUMO) and E(HOMO); indicates molecular stability and reactivity. A smaller gap signifies higher reactivity. wikipedia.org |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. wikipedia.org |

| Chemical Potential (µ) | Describes the escaping tendency of electrons from an equilibrium system. wikipedia.org |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. wikipedia.org |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a drug candidate.

Elucidating Binding Modes with Target Enzymes (e.g., DHPS)

The primary mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. Molecular docking studies are frequently used to investigate how sulfonamides, such as sulfanilamide (B372717) and its derivatives, bind to the active site of DHPS.

These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the enzyme's active site. For example, docking studies have shown that the sulfonyl group of sulfonamides often mimics the carboxyl group of the natural substrate, p-aminobenzoic acid (PABA), in the DHPS binding pocket. By validating the docking protocol with known inhibitors like sulfanilamide, researchers can then confidently dock novel sulfonamide derivatives to predict their binding modes and inhibitory potential against DHPS. This approach is directly applicable to understanding how the components of Sulfatolamide, Mafenide (B1675902) and Sulfathiourea (B1681784), exert their antibacterial effect.

Application in Kinase Inhibitor Design

The sulfonamide scaffold is not limited to antimicrobial agents; it is also a valuable pharmacophore in the design of inhibitors for other enzyme classes, such as protein kinases. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.

Several studies have focused on designing and synthesizing sulfonamide derivatives as potent kinase inhibitors. For example, sulfonamide-substituted diphenylpyrimidines have been developed as inhibitors of Focal Adhesion Kinase (FAK), and oxindole (B195798) sulfonamide derivatives have been investigated as inhibitors of Bruton's Tyrosine Kinase (BTK). Molecular docking is used in these studies to predict how the sulfonamide derivatives will bind to the ATP-binding pocket of the target kinase, guiding the design of more potent and selective inhibitors. This demonstrates the versatility of the sulfonamide structure present in Sulfatolamide for broader therapeutic applications.

Predictive Modeling for Bioactivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that correlates the chemical structure of compounds with their biological activity. uni.lu These models are used to forecast the bioactivity, toxicity, or other properties of new or untested chemical compounds.

For sulfonamides, QSAR studies have been performed to predict properties like toxicity. uni.lu In these models, quantum chemical descriptors (calculated using methods like DFT) and other molecular properties are used as variables to build a mathematical equation that predicts the biological activity. uni.lu The goal is to develop a robust model that can accurately screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. By leveraging machine learning algorithms and analyzing the molecular structures, researchers can identify the most promising compounds and predict their potential effects, a strategy that is highly relevant for assessing the properties of Sulfatolamide and related derivatives.

In Silico Prediction of Biological Interactions

Advanced Bioinformatic and Chemoinformatic Tools

Bioinformatics and chemoinformatics provide the tools necessary to manage and analyze the large and complex datasets generated in biological and chemical research. scitechnol.com Bioinformatics focuses on interpreting biological data, particularly sequences and structures, while chemoinformatics deals with the storage, retrieval, and analysis of information about chemical compounds.

Sequence analysis is a fundamental bioinformatic technique used to compare, and annotate nucleotide (DNA/RNA) or amino acid (protein) sequences. scitechnol.com In the context of sulfonamides like Sulfatolamide, sequence analysis is crucial for understanding the mechanisms of bacterial resistance. Plasmid-borne resistance to sulfonamides is often conferred by one of two genes, sulI and sulII. nih.gov These genes encode for a drug-resistant variant of the dihydropteroate synthase (DHPS) enzyme, the primary target of sulfonamides. nih.govbiorxiv.org

Researchers use sequence analysis to identify these resistance genes in bacteria. nih.gov By determining the nucleotide sequence of plasmids isolated from resistant bacterial strains, such as Salmonella enterica, scientists can pinpoint open reading frames (ORFs) that show high similarity to known sul genes. nih.gov Further analysis reveals that these genes are often located on mobile genetic elements called integrons, which can capture and express various resistance genes, contributing to their spread among different bacterial populations. nih.gov Structure-based multiple sequence alignments comparing resistant Sul enzymes with their drug-sensitive FolP (DHPS) counterparts help to elucidate the molecular basis for resistance, even though the Sul enzymes may share only around 30% sequence identity with the native bacterial enzyme. biorxiv.org

| Database/Tool | Type of Data | Application in Sulfonamide Research |

| PubChem | Chemical compound information | Provides identifiers (CID), structures, and physical/chemical properties for Sulfatolamide and other sulfonamides. nih.gov |

| GenBank/Molecular Sequence Databases | Nucleotide and protein sequences | Used to store and analyze sequences of sulfonamide resistance genes (sulI, sulII) and plasmids. nih.govnih.gov |

| FAERS (FDA Adverse Event Reporting System) | Post-market drug safety survey data | Mined to identify and analyze adverse reactions associated with sulfonamide antibiotics. pharmanow.liveinformahealthcare.com |

| VigiBase (WHO Global Database) | Adverse event reports for medicines | Serves as a global repository for data mining to detect safety signals related to sulfonamides and other drugs. pharmanow.live |

| Anatomical Therapeutic Chemical (ATC) Classification System | Drug classification system | Used in database mining studies to categorize and analyze sulfonamides in the context of polypharmacy and therapeutic alternatives. nih.gov |

Pharmacokinetics and Disposition in Animal Models Research Methodologies

Disposition Studies in Various Animal Species

Disposition studies investigate how a drug is distributed throughout the body's tissues and how it is metabolized. These studies are critical for understanding where a drug accumulates and how it is transformed into various metabolites. nih.govresearchgate.netnih.gov

After absorption, sulfonamides distribute from the blood into various tissues at different rates and concentrations. The kidney and liver, being the primary organs of elimination and metabolism, typically show the highest concentrations of sulfonamide residues. d-nb.infooup.com

Research findings indicate a general pattern of distribution:

Kidney and Liver: These organs consistently show the highest residue levels for sulfonamides like sulfamethazine (B1682506). oup.com This is expected due to their roles in filtering blood and metabolizing xenobiotics. d-nb.info

Skeletal Muscle: Muscle tissue generally contains lower concentrations of sulfonamides compared to the liver and kidneys. oup.com

Body Fat: Fat tissue typically exhibits the lowest residue levels among the edible tissues. oup.comnih.gov

A study on sulfamethazine residues found the highest levels in the kidney and liver, followed by heart, then skeletal muscles, and finally fat. oup.com Studies in pigs with sulfathiazole (B1682510) and sulfamethazine also involved sampling from muscle, liver, kidney, and fat to determine tissue penetration and residue levels. researchgate.net

Table 2: General Distribution Pattern of Sulfonamide Residues in Animal Tissues

| Tissue | Relative Concentration | Rationale |

|---|---|---|

| Kidney | High | Primary organ of excretion. d-nb.infooup.com |

| Liver | High | Primary site of drug metabolism. d-nb.infooup.com |

| Skeletal Muscle | Moderate | Lower perfusion and binding compared to liver/kidney. oup.comnih.gov |

| Body Fat | Low | Sulfonamides are generally less lipophilic, leading to lower accumulation in fat. oup.comnih.gov |

Sulfonamides undergo extensive biotransformation in the body, primarily in the liver but also in other tissues. fao.orgresearchgate.net The main metabolic pathways include acetylation, hydroxylation, and conjugation. fao.orgmsdvetmanual.com

Acetylation: The most significant metabolic pathway for many sulfonamides is acetylation of the N4-amino group. fao.org This process, which occurs in the liver and other tissues, produces N4-acetylated metabolites. fao.orgconicet.gov.ar These acetyl derivatives, such as N4-acetyl-sulfamethoxazole (NASMX), are major metabolites found in animals and generally have little to no antibacterial activity. msdvetmanual.comresearchgate.net Acetylation is considered a primary detoxification pathway. researchgate.net However, the capacity for acetylation varies significantly between species; it is a major pathway in pigs and ruminants but is poorly developed in dogs. msdvetmanual.comresearchgate.net

Hydroxylation and Conjugation: Another common pathway is the hydroxylation of the aromatic ring, which is catalyzed by hepatic microsomal enzymes. fao.org The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion. fao.orgmsdvetmanual.com

Other Metabolites: Other reported metabolites include N-glucose-sulfonamides and desamino derivatives. fao.org The primary residues excreted in urine are often a mix of the parent drug, N-acetyl derivatives, and water-soluble conjugates. fao.org

Sulfonamide Distribution in Tissues (e.g., Kidney, Liver, Skeletal Muscle, Body Fat)

Research on Factors Influencing Sulfonamide Pharmacokinetics in Animals

Several factors can significantly alter the pharmacokinetic profile of sulfonamides in animals, making inter-species extrapolation of data challenging.

Species Differences: There are marked differences in how various animal species handle sulfonamides. msdvetmanual.com For example, the elimination half-life of sulfadiazine (B1682646) is over three times longer in cattle than in pigs. msdvetmanual.com Metabolic pathways also differ; acetylation is dominant in pigs and ruminants, while hydroxylation plays a more significant role in dogs. researchgate.net

Ruminant vs. Monogastric Physiology: The unique gastrointestinal physiology of ruminants can lead to different drug absorption profiles compared to monogastric animals. msdvetmanual.com The rumen can delay absorption, and the bioavailability of some sulfonamides, like sulfachlorpyridazine, is greatly reduced by feeding. msdvetmanual.com

Age and Development: The pharmacokinetic properties of sulfonamides can change as an animal matures. A study in kids showed that as they transitioned from preruminant (milk-fed) to ruminant (roughage-fed), the pharmacokinetics of several sulfonamides changed. nih.gov These differences could not be explained solely by changes in stomach pH and pointed towards other factors like alterations in hepatic drug metabolism. nih.gov

Disease State: The health status of an animal can influence drug disposition. In a rat model, the induction of vascular calcification altered the pharmacokinetics of sulfanilamide (B372717). conicet.gov.ar The condition led to a decrease in renal clearance but an increase in hepatic metabolism, demonstrating that pathological states can significantly impact a drug's ADME profile. conicet.gov.ar

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Sulfatolamide | 5326 |

| Sulfadiazine | 5215 |

| Sulfamethazine | 5327 |

| Sulfamerazine | 5325 |

| Sulfamethoxazole (B1682508) | 5329 |

| Sulfathiazole | 5340 |

| Sulfisomidine | 5349 |

| Sulfadoxine (B1681781) | 5219 |

| Sulfanilamide | 5333 |

| Sulfachlorpyridazine | 135405151 |

| Trimethoprim (B1683648) | 5578 |

| Aniline (B41778) | 6115 |

| Sulfanilic acid | 1124 |

| Chloroacetic acid | 300 |

Impact of Molecular Structure on Pharmacokinetic Parameters

The molecular structure of a small molecule drug is a fundamental determinant of its pharmacokinetic properties. uni.lu Physicochemical characteristics such as molecular weight, lipophilicity (logP), polarity (topological polar surface area or TPSA), and the presence of specific functional groups directly influence how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. nih.gov

Mafenide (B1675902) Component (4-aminomethyl-benzenesulfonamide): Unlike many other sulfonamides, mafenide possesses a methylene (B1212753) group separating the benzene (B151609) ring from the primary amino group. This structural feature means it is not antagonized by para-aminobenzoic acid (PABA), pus, or serum, which can inhibit other sulfonamides. nih.gov Mafenide is known to be rapidly absorbed from application sites and is quickly metabolized to an inactive metabolite, p-carboxybenzenesulfonamide. nih.gov This rapid metabolism is a key pharmacokinetic parameter dictated by its structure.

Sulfathiourea (B1681784) Component ((4-aminophenyl)sulfonylthiourea): This molecule contains a thiourea (B124793) group attached to the sulfonyl group. The presence of the sulfur atom in the thiourea moiety increases the compound's polarity and potential for different metabolic pathways compared to more common sulfonamides like sulfanilamide.

Below is an interactive table detailing the predicted pharmacokinetic properties of Sulfatolamide's constituent components.

| Property | Mafenide | Sulfathiourea | Implication for Pharmacokinetics |

| Molecular Formula | C7H10N2O2S | C7H9N3O2S2 | Determines molecular weight and elemental composition. |

| Molecular Weight | 186.23 g/mol | 231.29 g/mol | Affects diffusion and filtration rates across membranes. |

| XlogP (Lipophilicity) | -0.7 | -0.7 | Low values suggest higher water solubility and potentially lower absorption across lipid membranes without specific transporters. |

| Topological Polar Surface Area (TPSA) | 114 Ų | 141 Ų | High values can limit passive diffusion across the blood-brain barrier. |

| Hydrogen Bond Donors | 3 | 3 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 | 4 | Influences solubility and binding to biological targets. |

Data sourced from PubChem and other chemical databases.

Evaluation of Bioavailability in Animal Models

Bioavailability (F) is a core pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation unchanged. Evaluating bioavailability is a standard procedure in preclinical animal studies. wikipedia.org Although specific bioavailability studies on sulfatolamide are not publicly available, the methodology is well-established.

The process typically involves administering the drug to animal models, most commonly rodents (mice, rats) or larger animals like beagle dogs, via both an intravenous (IV) route and the intended route of administration (e.g., oral, topical).

Standard Research Methodology:

Dosing: A cohort of animals receives a single dose of the drug intravenously. This serves as the reference for 100% bioavailability. Another cohort receives the same dose via the non-intravenous route being tested.

Blood Sampling: Following administration, blood samples are collected at multiple, predetermined time points. The number of animals must be sufficient to reliably estimate population variability, often requiring 3-4 small rodents per time point.

Analysis: The concentration of the drug in the plasma (or whole blood) is measured at each time point using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Calculation: The Area Under the Curve (AUC) of the plasma concentration-time graph is calculated for both the IV and non-IV routes. Bioavailability (F) is then calculated using the formula:

F (%) = (AUC [non-IV] / AUC [IV]) x (Dose [IV] / Dose [non-IV]) x 100

This process allows researchers to determine how effectively the drug is absorbed and enters the bloodstream, which is a critical factor for its therapeutic potential.

Preclinical Pharmacokinetic Research Methodologies

While the following research methodologies are crucial in modern drug development, their application is highly specific and generally not relevant to a small-molecule antibacterial compound like sulfatolamide.

Use of Animal Xenograft Models for Drug Evaluation

Animal xenograft models are a cornerstone of preclinical oncology research. nih.gov This methodology involves transplanting human tumor cells or patient-derived tumor tissue (patient-derived xenografts, or PDX) into immunodeficient mice. wikipedia.org These models allow for the in-vivo evaluation of the efficacy of novel anti-cancer agents against human tumors. nih.gov

The primary purpose of using xenograft models is to assess a drug's anti-tumor activity, often measured by tumor growth inhibition or reduction. nih.gov While pharmacokinetic data is collected during these studies to correlate drug exposure with efficacy, the model's primary function is not PK analysis itself. wikipedia.orgnih.gov This methodology is designed to test cancer therapies and is not applicable for evaluating the pharmacokinetic or pharmacodynamic properties of an antibacterial agent like sulfatolamide.

Methodological Considerations for Antibody-Drug Conjugates (ADCs) in PK Research

Antibody-Drug Conjugates (ADCs) are complex biotherapeutics composed of a monoclonal antibody linked to a cytotoxic small-molecule payload. They represent a highly targeted form of therapy, primarily for cancer. The pharmacokinetic evaluation of ADCs is significantly more complex than for small molecules. uni.lu

Key methodological considerations in ADC pharmacokinetic research include:

Multiple Analytes: Researchers must measure the concentration of several different species in vivo: the total antibody (conjugated and unconjugated), the conjugated ADC itself, and the unconjugated (free) payload. This requires the development of multiple, distinct bioanalytical methods (e.g., ELISA for the antibody, LC-MS/MS for the payload).

Drug-to-Antibody Ratio (DAR): The number of payload molecules attached to each antibody (DAR) can change over time in the body. Monitoring the change in DAR is a critical aspect of understanding ADC stability and disposition. uni.lu

Catabolism: Unlike small molecules that are typically metabolized by liver enzymes, ADCs are catabolized (broken down) through processes common to large-molecule proteins. The released payload is then eliminated via small-molecule pathways. uni.lu

These specialized pharmacokinetic methodologies are tailored specifically for large-molecule biologics and are not relevant to the study of a small-molecule compound such as sulfatolamide.

Bacterial Resistance Mechanisms to Sulfatolamide and Sulfonamides

Molecular Basis of Resistance Development

Resistance to sulfonamides at the molecular level predominantly involves two key strategies: alterations in the drug's target enzyme, dihydropteroate (B1496061) synthetase (DHPS), and the overproduction of the enzyme's natural substrate, para-aminobenzoic acid (PABA).

The primary mechanism of sulfonamide resistance involves mutations in the folP gene, which encodes for the dihydropteroate synthetase (DHPS) enzyme. capes.gov.brrupahealth.com Sulfonamides function as competitive inhibitors of DHPS, mimicking its natural substrate, PABA. biorxiv.orgpharmacology2000.com Mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme, altering its three-dimensional structure. rupahealth.com These structural changes reduce the binding affinity of sulfonamides to the enzyme's active site while largely maintaining the enzyme's affinity for its natural substrate, PABA. rupahealth.combiorxiv.org This selective reduction in drug binding allows the folate synthesis pathway to continue, rendering the bacterium resistant to the drug's effects.

Studies have shown that these mutations often occur in the loops that line the PABA-binding pocket of the enzyme. biorxiv.org For instance, research on Staphylococcus aureus has identified specific mutations like F17L and T51M that directly confer sulfonamide resistance by sterically hindering the binding of the sulfonamide drug. frontiersin.org Similarly, in Pneumocystis jirovecii, mutations such as T517A and P519S in the DHPS gene have been linked to cross-resistance against a variety of sulfa drugs. asm.org The presence of multiple mutations can have a cooperative effect, leading to even higher levels of resistance. asm.org The impact of these mutations is quantifiable; studies on Plasmodium falciparum have demonstrated that mutations in DHPS can increase the inhibitor constant (Ki) for sulfadoxine (B1681781) by nearly three orders of magnitude, from 0.14 µM in sensitive strains to 112 µM in highly resistant isolates. nih.govpnas.org

Table 1: Examples of DHPS Mutations Conferring Sulfonamide Resistance

| Organism | Mutations | Reference |

|---|---|---|

| Staphylococcus aureus | F17L, S18L, T51M | frontiersin.org |

| Pneumocystis jirovecii | T517A, P519S | asm.org |

| Plasmodium falciparum | Multiple mutations leading to significantly increased Ki | nih.govpnas.org |

Another significant mechanism of resistance is the overproduction of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. pharmacology2000.com Since sulfonamides act as competitive inhibitors, an excess of PABA can outcompete the drug for binding to the active site of DHPS, thereby overcoming the inhibitory effect. nih.govmsdvetmanual.com

Bacteria can achieve PABA overproduction through mutations that lead to the upregulation of genes involved in its biosynthesis. pharmacology2000.com Studies in Staphylococcus aureus have demonstrated that sulfonamide-resistant strains can produce significantly greater amounts of PABA compared to their susceptible parent strains, and this increased synthesis is sufficient to account for their resistance. nih.gov This overproduction effectively dilutes the drug's impact, allowing the essential metabolic pathway of folic acid synthesis to proceed. msdvetmanual.com

Mutations in Dihydropteroate Synthetase (DHPS)

Horizontal Gene Transfer and Resistance Dissemination

Beyond spontaneous mutations, the acquisition of resistance genes through horizontal gene transfer (HGT) is a major driver for the rapid and widespread dissemination of sulfonamide resistance among bacterial populations. rupahealth.com This process involves the transfer of mobile genetic elements, such as plasmids and integrons, which carry sulfonamide resistance genes between different bacteria, including across species. rupahealth.comnih.gov

The most clinically significant mechanism of HGT-mediated resistance is the acquisition of alternative, drug-resistant DHPS genes, known as sul genes (e.g., sul1, sul2, and sul3). biorxiv.orgfrontiersin.org These genes encode for DHPS enzyme variants that are intrinsically resistant to sulfonamides, meaning they have a very low affinity for these drugs while retaining their normal function of binding PABA. frontiersin.orgnih.gov The sul genes are often located on plasmids, which can be readily transferred between bacteria, facilitating the rapid spread of resistance. plos.org For example, the sul1 and sul2 genes are frequently found on plasmids in Gram-negative enteric bacteria and are a primary cause of clinical resistance. nih.govmdpi.com The presence of these genes on mobile elements often linked to resistance genes for other antibiotics, such as ampicillin (B1664943) and tetracycline, further complicates treatment options. msdvetmanual.com

Research on Overcoming Resistance to Sulfonamides

The growing challenge of sulfonamide resistance has spurred research into strategies to restore the efficacy of this class of antibiotics. Key areas of investigation include combination therapies and the development of novel sulfonamide derivatives.

A highly successful strategy to combat sulfonamide resistance and enhance antibacterial efficacy is the use of combination therapy, most notably with trimethoprim (B1683648). mhmedical.com This approach targets the same metabolic pathway—folic acid synthesis—but at two different points. aap.org While sulfonamides inhibit DHPS, trimethoprim inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). nih.govmims.com

This sequential blockade results in a synergistic effect, where the combined antibacterial action is greater than the sum of the individual effects of each drug. aap.org The combination is often bactericidal, whereas the individual components are typically bacteriostatic. nih.gov The dual-target approach also makes it more difficult for bacteria to develop resistance, as they would need to acquire resistance mechanisms to both drugs simultaneously. mhmedical.com The combination of trimethoprim and sulfamethoxazole (B1682508) (co-trimoxazole) has been a widely used and effective treatment for a variety of bacterial infections. aap.orgoncohemakey.com

In response to the evolution of resistance, there is ongoing research focused on designing novel sulfonamide derivatives that can evade existing resistance mechanisms. tandfonline.comresearchgate.net The goal is to develop new compounds that can effectively inhibit the mutated, resistant forms of the DHPS enzyme or the acquired Sul enzymes. tandfonline.comresearchgate.net

Medicinal chemists are exploring various modifications to the basic sulfonamide structure to create derivatives with improved pharmacological properties and the ability to overcome resistance. tandfonline.comtandfonline.com This includes creating hybrid molecules that combine a sulfonamide with another bioactive scaffold. nih.gov Structural studies of resistant DHPS enzymes are providing valuable insights for the rational design of new inhibitors that can bind tightly to the altered active sites. frontiersin.org The aim is to develop drugs that can either avoid the steric hindrance caused by resistance mutations or interact with different, conserved regions of the enzyme. frontiersin.orgnih.gov Some novel derivatives have shown promise by exhibiting different mechanisms of action altogether, such as inhibiting enzymes involved in peptidoglycan synthesis. tandfonline.com Research has also identified certain sulfa drugs, like sulfachloropyridazine (B1682503) and sulfamethoxypyridazine, that show a higher inhibitory potential against clinically observed drug-resistant mutants of P. jirovecii than commonly used sulfonamides. asm.org

常见问题

Q. What in vitro assays are most suitable for evaluating Sulfatolamide’s antimicrobial efficacy, and how should controls be designed?